N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which are present in the structure of this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to have diverse biological activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions . The downstream effects of these reactions would depend on the specific biological activity of the compound.
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, which results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-8-5-6-15-29(19)16-7-14-27-24(31)21-11-12-22-23(18-21)28-26(33)30(25(22)32)17-13-20-9-3-2-4-10-20/h2-4,9-12,18-19H,5-8,13-17H2,1H3,(H,27,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDHPJAHNFASNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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